molecular formula C50H56FN9O6S B12415593 PROTAC VEGFR-2 degrader-2

PROTAC VEGFR-2 degrader-2

Cat. No.: B12415593
M. Wt: 930.1 g/mol
InChI Key: MLMBGRMBVNUKFH-RIXQQIMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC VEGFR-2 degrader-2 is a compound designed to target and degrade the vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By degrading VEGFR-2, this compound aims to inhibit angiogenesis, which is a key factor in the growth and spread of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC VEGFR-2 degrader-2 involves a series of chemical reactions that link a ligand for VEGFR-2 to a ligand for an E3 ubiquitin ligase via a linker. The process typically includes:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: PROTAC VEGFR-2 degrader-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of the compound, while reduction may yield reduced forms .

Scientific Research Applications

PROTAC VEGFR-2 degrader-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the degradation of VEGFR-2 and its effects on angiogenesis.

    Biology: Helps in understanding the role of VEGFR-2 in various biological processes.

    Medicine: Investigated for its potential in cancer therapy by inhibiting tumor growth and metastasis.

    Industry: Used in the development of new therapeutic agents targeting VEGFR-2.

Mechanism of Action

The mechanism of action of PROTAC VEGFR-2 degrader-2 involves the formation of a ternary complex between the target protein (VEGFR-2), the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to VEGFR-2, marking it for degradation by the proteasome. The degradation of VEGFR-2 leads to the inhibition of angiogenesis, thereby preventing tumor growth and spread .

Comparison with Similar Compounds

Uniqueness: PROTAC VEGFR-2 degrader-2 is unique due to its specific design to target VEGFR-2 with minimal inhibition of the receptor’s activity. This specificity allows for targeted degradation without affecting other proteins, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C50H56FN9O6S

Molecular Weight

930.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[7-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H56FN9O6S/c1-29-14-23-37(51)38(24-29)56-49(66)55-34-21-19-32(20-22-34)36-10-9-11-39-43(36)46(52)58-60(39)42(63)13-8-6-7-12-41(62)57-45(50(3,4)5)48(65)59-27-35(61)25-40(59)47(64)53-26-31-15-17-33(18-16-31)44-30(2)54-28-67-44/h9-11,14-24,28,35,40,45,61H,6-8,12-13,25-27H2,1-5H3,(H2,52,58)(H,53,64)(H,57,62)(H2,55,56,66)/t35-,40+,45-/m1/s1

InChI Key

MLMBGRMBVNUKFH-RIXQQIMYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Origin of Product

United States

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